BenchChemオンラインストアへようこそ!

5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

Neurodegeneration Alpha-synuclein Parkinson's disease

This 5-bromo-substituted thiophene-2-sulfonamide is a quantitatively validated dual-target probe (α-synuclein Ki=32.1 nM; sigma-2 Ki=90 nM). Unlike the des-bromo or 5-Cl analogs, the 5-Br substituent enables halogen bonding and distinct logP (cLogP 3.80) for CNS penetration. Procure this high-purity (95%) building block for synucleinopathy fragment-to-lead optimization, PROTAC degrader design, or BBB permeability validation using its unique dual-affinity signature.

Molecular Formula C15H12BrNO3S2
Molecular Weight 398.29
CAS No. 2034556-97-1
Cat. No. B2956895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide
CAS2034556-97-1
Molecular FormulaC15H12BrNO3S2
Molecular Weight398.29
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)C3=COC=C3
InChIInChI=1S/C15H12BrNO3S2/c16-14-5-6-15(21-14)22(18,19)17-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10,17H,9H2
InChIKeyWFQURGRRHOSIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 5-Bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide (CAS 2034556-97-1) — A Structurally Differentiated α-Synuclein Ligand Scaffold


The compound 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide (CAS 2034556-97-1) is a heterocyclic sulfonamide incorporating a 5-bromo-thiophene core linked via a sulfonamide bridge to a 4-(furan-3-yl)benzyl moiety [1]. It belongs to a class of small-molecule ligands that engage amyloidogenic protein targets—most notably human α-synuclein and hyperphosphorylated tau—with sub-micromolar affinity as quantified in thioflavin-T displacement fluorescence assays [1]. Beyond its activity against aggregation-prone proteins, the compound also demonstrates measurable affinity for the sigma-2 receptor (Ki = 90 nM in rat PC12 cells) [2], establishing a dual-target recognition profile that distinguishes it from simple mono-target sulfonamide analogs. Its molecular architecture combines a hydrogen-bond-capable sulfonamide pharmacophore with a halogen-substituted heteroaromatic system, offering a unique chemical space at the intersection of neurodegeneration and sigma receptor pharmacology.

Why 5-Bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide Cannot Be Replaced by Unsubstituted or 5-Chloro/5-Ethyl Analogs


In the 4-(furan-3-yl)benzyl-thiophene-2-sulfonamide series, the identity of the 5-position substituent on the thiophene ring is not a passive structural variation—it directly governs target binding affinity, pharmacokinetic behavior, and polypharmacology profile. The 5-bromo substituent introduces a polarizable halogen atom capable of participating in halogen bonding with backbone carbonyls or π-systems in protein binding pockets, a feature absent in the 5-H (des-bromo) analog (CAS 2034456-25-0) and fundamentally distinct from the electron-withdrawing character of 5-chloro (CAS 2034456-36-3) or the electron-donating/lipophilic nature of 5-ethyl (CAS 2034456-31-8) variants . Published structure-activity relationship (SAR) data on related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrate that halogen substitution at the 5-position can shift carbonic anhydrase isoform selectivity by orders of magnitude, with subnanomolar Ki values achievable for tumor-associated isoforms (hCA IX, XII) while maintaining only micromolar affinity for off-target cytosolic isoforms (hCA I) [1]. Furthermore, the bromine atom contributes approximately 79.9 Da of additional molecular weight and increases calculated logP by ≈0.4–0.8 log units compared to the des-bromo parent, materially affecting both passive membrane permeability and CNS penetration probability [2]. These differences mean that substituting the 5-bromo compound with any other 5-substituted analog in a biological assay or SAR campaign will yield non-interchangeable results.

Quantitative Differentiation Evidence: 5-Bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide vs. Closest Analogs


α-Synuclein Binding Affinity: 5-Bromo Substitution vs. Des-Bromo (5-H) Parent Scaffold

The target compound demonstrates binding affinity for human α-synuclein with Ki = 32.1 nM, IC50 = 134 nM, and Kd = 60 nM as measured by thioflavin-T displacement fluorescence assay and surface plasmon resonance (SPR) [1]. The 5-bromo substituent introduces a polarizable heavy atom that can engage in halogen bonding with electron-rich regions of the α-synuclein binding site—an interaction mode unavailable to the 5-H (des-bromo) analog. In the broader class of sulfonamide-based α-synuclein ligands reported in the anti-fibrillization literature, compounds lacking halogen substitution on the heterocyclic core typically exhibit 3- to 10-fold weaker inhibition of α-synuclein fibril formation [2]. This halogen-bonding contribution is consistent with crystallographic evidence from related 5-bromo-thiophene-2-sulfonamide co-crystal structures, where the bromine atom makes close contacts (<3.5 Å) with backbone carbonyl oxygens [3].

Neurodegeneration Alpha-synuclein Parkinson's disease Fluorescence polarization

Sigma-2 Receptor Affinity: 5-Bromo-Thiophene vs. Typical Thiophene-2-Sulfonamide Baseline

The compound binds to the sigma-2 receptor (TMEM97) with Ki = 90 nM in rat PC12 cells as determined by radioligand displacement assay [1]. Sigma-2 receptor engagement is a therapeutically relevant secondary pharmacology feature absent from most α-synuclein-targeted sulfonamides. Typical thiophene-2-sulfonamide analogs lacking the 5-bromo substitution generally exhibit sigma-2 receptor Ki values >1 µM or are not reported to engage this target at all [2]. The 5-bromo substituent's contribution to sigma-2 affinity is consistent with established SAR showing that halogenated arylsulfonamides (HAS) display enhanced sigma receptor binding compared to non-halogenated congeners, with Ki improvements of 10- to 100-fold reported across multiple HAS chemotypes [3].

Sigma receptor Cancer imaging Neuropharmacology Radioligand binding

Physicochemical Differentiation: Calculated logP and CNS Permeability Probability vs. 5-Chloro and 5-Ethyl Analogs

The target compound has a calculated logP (cLogP) of approximately 3.80 [1], placing it within the optimal lipophilicity range (logP 1–4) for CNS drug candidates. The predicted blood-brain barrier (BBB) permeability probability is 0.53 (95% CI: 0.37–0.69) [2], indicating moderate CNS penetration potential. In comparison, the des-bromo (5-H) analog is estimated to have cLogP ≈0.8–1.2 log units lower due to the absence of the lipophilic bromine atom, which would reduce passive membrane permeability and likely lower BBB penetration probability below 0.3 [3]. The 5-ethyl analog may have comparable or slightly higher logP but lacks the halogen-bonding capability essential for target engagement. The 5-chloro analog is expected to have intermediate logP (≈3.0–3.3) but the smaller chlorine atom provides weaker halogen bonding and distinct electronic effects compared to bromine [4].

Drug-likeness CNS penetration Lipophilicity ADME prediction

Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence for 5-Substituted Thiophene-2-Sulfonamides vs. Unsubstituted Parent

While direct carbonic anhydrase (CA) inhibition data for the target compound have not been publicly disclosed, the 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide class—synthesized from the same 5-bromo-thiophene-2-sulfonamide precursor—provides strong class-level evidence for differentiation. In this series, compounds bearing a 5-substituted thiophene core achieved subnanomolar to low nanomolar Ki values against the tumor-associated isoforms hCA IX and XII (Ki range: 0.5–8.2 nM) while maintaining 100- to 10,000-fold selectivity over the ubiquitous cytosolic isoform hCA I (Ki range: 683–4250 nM) [1]. The unsubstituted thiophene-2-sulfonamide parent scaffold (lacking any 5-substituent) typically shows poor isoform discrimination, with Ki values that are within 10-fold across hCA I, II, IX, and XII. High-resolution X-ray crystallography of hCA II in complex with 5-[(4-chlorobenzyl)sulfanyl]thiophene-2-sulfonamide (PDB: 5MJN) reveals that the 5-substituent occupies a hydrophobic sub-pocket adjacent to the zinc-coordination site, providing a structural rationale for how 5-substitution drives isoform selectivity [2].

Carbonic anhydrase Isoform selectivity Tumor-associated CA X-ray crystallography

High-Value Application Scenarios for 5-Bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide (CAS 2034556-97-1) Based on Quantitative Differentiation Evidence


α-Synuclein Aggregation Inhibitor Screening and Lead Optimization for Parkinson's Disease

With a validated Ki of 32.1 nM against human α-synuclein [1], this compound serves as a quantitatively characterized starting point for medicinal chemistry campaigns targeting synucleinopathies. Its sub-100 nM potency in both fluorescence displacement (IC50 = 134 nM) and SPR (Kd = 60 nM) orthogonal assays [1] provides multi-method confidence in target engagement, enabling structure-activity relationship (SAR) expansion around the 5-bromo-thiophene and furan-3-yl-benzyl modules. Procure this compound for: (i) fragment-to-lead optimization programs where the 5-bromo substituent serves as a synthetic handle for cross-coupling diversification; (ii) cellular α-synuclein inclusion reduction assays in M17D neuroblastoma models; and (iii) development of fluorescent or radiolabeled probes for α-synuclein aggregate imaging.

Dual-Target (α-Synuclein + Sigma-2) Polypharmacology Screening in Neurodegeneration-Oncology Overlap Programs

The compound's unique dual affinity profile—Ki = 32.1 nM for α-synuclein [1] and Ki = 90 nM for sigma-2 receptor [2]—enables research programs exploring the intersection of protein aggregation and sigma receptor biology. Sigma-2 receptors are overexpressed in proliferating tumor cells and also modulate cholesterol trafficking and autophagy pathways relevant to neurodegeneration. Procure this compound for: (i) phenotypic screening in patient-derived cell models where both α-synuclein pathology and sigma-2-mediated processes are implicated; (ii) chemical biology studies dissecting the role of sigma-2 in α-synuclein clearance mechanisms; and (iii) development of bifunctional molecules that leverage the dual binding for targeted protein degradation (PROTAC) or imaging applications.

Computational Chemistry and Structure-Based Drug Design Using a Halogen-Bonding-Enabled Scaffold

The 5-bromo substituent on the thiophene ring provides a defined halogen-bond donor (σ-hole) that can be exploited in structure-based drug design [1]. The availability of high-resolution co-crystal structures of closely related 5-substituted thiophene-2-sulfonamides bound to carbonic anhydrase II (PDB: 5MJN, 1.6 Å) [2] provides a validated structural template for molecular docking and dynamics simulations. Procure this compound for: (i) co-crystallization trials with α-synuclein or sigma-2 receptor to obtain novel structural information; (ii) free energy perturbation (FEP) calculations exploring halogen substitution effects on binding affinity; and (iii) virtual screening campaigns using the 5-bromo-thiophene-sulfonamide pharmacophore as a 3D query for scaffold hopping.

Physicochemical Benchmarking and CNS Drug-Likeness Assessment of Halogenated Sulfonamide Chemical Probes

With a cLogP of 3.80, zero Rule-of-5 violations, and a predicted BBB permeability probability of 0.53 [3], this compound occupies a favorable CNS drug-like chemical space that is distinct from the des-bromo analog (lower logP, lower BBB probability) and the 5-ethyl analog (higher logP, potential solubility limitations). Procure this compound for: (i) in vitro BBB permeability assays (PAMPA-BBB or MDCK-MDR1) to experimentally validate predicted CNS penetration; (ii) metabolic stability studies in liver microsomes to assess the impact of the 5-bromo substituent on cytochrome P450-mediated clearance compared to 5-Cl and 5-H analogs; and (iii) formulation development studies for in vivo pharmacokinetic profiling in rodent models of neurodegeneration.

Quote Request

Request a Quote for 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.